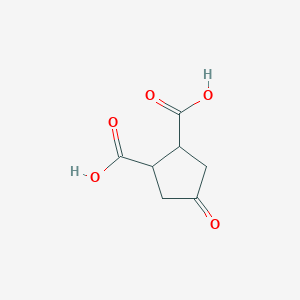

4-Oxocyclopentane-1,2-dicarboxylic acid

Description

The exact mass of the compound 4-Oxocyclopentane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Oxocyclopentane-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxocyclopentane-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

1703-61-3 |

|---|---|

Formule moléculaire |

C7H8O5 |

Poids moléculaire |

172.13 g/mol |

Nom IUPAC |

(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+ |

Clé InChI |

CJSMOECOKYPHSC-SYDPRGILSA-N |

SMILES |

C1C(C(CC1=O)C(=O)O)C(=O)O |

SMILES isomérique |

C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O |

SMILES canonique |

C1C(C(CC1=O)C(=O)O)C(=O)O |

Autres numéros CAS |

1703-61-3 |

Origine du produit |

United States |

An In-Depth Technical Guide to the Solubility of 4-Oxocyclopentane-1,2-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclopentane-1,2-dicarboxylic acid, a cyclic organic compound featuring a ketone and two carboxylic acid functional groups, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block in the synthesis of novel therapeutic agents and functional polymers underscores the critical importance of understanding its fundamental physicochemical properties. Among these, solubility in organic solvents is a paramount concern, directly influencing reaction kinetics, purification strategies, formulation development, and ultimately, the viability of its application in various scientific endeavors.

This technical guide provides a comprehensive exploration of the solubility of 4-Oxocyclopentane-1,2-dicarboxylic acid. Moving beyond simple qualitative statements, this document delves into the theoretical underpinnings of solubility, presents predicted solubility data based on established thermodynamic principles, and offers a detailed experimental protocol for accurate solubility determination. The insights and methodologies presented herein are intended to empower researchers and professionals to make informed decisions in their work with this important chemical entity.

Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] This adage suggests that substances with similar intermolecular forces are more likely to be miscible. For 4-Oxocyclopentane-1,2-dicarboxylic acid, the presence of two carboxylic acid groups and a ketone functionality imparts a high degree of polarity and the capacity for hydrogen bonding. Consequently, it is generally expected to exhibit greater solubility in polar solvents.[1]

To provide a more quantitative prediction of solubility, this guide employs the Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[3][4] Each molecule is assigned a set of these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely they are to be soluble in one another.[3]

The distance (Ra) between the Hansen parameters of a solute and a solvent in this space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [5][6]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Predicted Solubility of 4-Oxocyclopentane-1,2-dicarboxylic Acid

In the absence of extensive experimental data, the Hansen Solubility Parameters for 4-Oxocyclopentane-1,2-dicarboxylic acid were calculated using the Hoftyzer-Van Krevelen group contribution method.[7][8][9] This method estimates the HSP values based on the summation of contributions from the individual functional groups within the molecule.

The calculated Hansen Solubility Parameters for 4-Oxocyclopentane-1,2-dicarboxylic acid are presented in Table 1.

Table 1: Calculated Hansen Solubility Parameters for 4-Oxocyclopentane-1,2-dicarboxylic Acid

| Parameter | Value (MPa½) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 11.2 |

| δh (Hydrogen Bonding) | 15.8 |

Using these calculated HSP values and known HSP values for a range of common organic solvents, the HSP distance (Ra) was calculated to predict the relative solubility of 4-Oxocyclopentane-1,2-dicarboxylic acid in each solvent. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of 4-Oxocyclopentane-1,2-dicarboxylic Acid in Various Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | HSP Distance (Ra) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | 14.1 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 8.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 17.8 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 19.3 | Moderate to Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 19.3 | Moderate to Low |

| Toluene | 18.0 | 1.4 | 2.0 | 28.9 | Very Low |

| Hexane | 14.9 | 0.0 | 0.0 | 36.6 | Very Low |

Disclaimer: The solubility predictions in Table 2 are based on theoretical calculations and should be experimentally verified for critical applications.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for measuring the solubility of a solid in a liquid.[10][11][12] This method involves agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

Experimental Protocol: Equilibrium Shake-Flask Method

1. Materials and Equipment:

-

4-Oxocyclopentane-1,2-dicarboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[13][14][15]

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of 4-Oxocyclopentane-1,2-dicarboxylic acid into a series of vials. The excess amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours). It is crucial to establish that equilibrium has been reached by analyzing samples at different time points until the concentration remains constant.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Oxocyclopentane-1,2-dicarboxylic acid.[16]

-

Prepare a calibration curve using standard solutions of known concentrations of the acid.

-

Calculate the solubility of the acid in the solvent, typically expressed in mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of 4-Oxocyclopentane-1,2-dicarboxylic acid.

Factors Influencing Solubility

Several other factors can significantly impact the solubility of 4-Oxocyclopentane-1,2-dicarboxylic acid:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the extent of this increase is compound and solvent-dependent.

-

pH: As a dicarboxylic acid, the solubility of this compound in aqueous or protic organic solvents will be highly pH-dependent. In basic conditions, the carboxylic acid groups will deprotonate to form carboxylates, which are significantly more polar and, therefore, more soluble in polar solvents.

-

Presence of Water: The presence of even small amounts of water in an organic solvent can influence the solubility of polar compounds like dicarboxylic acids, often increasing it.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

Safety and Handling

4-Oxocyclopentane-1,2-dicarboxylic acid should be handled in accordance with good laboratory practices.[17] It may cause skin and eye irritation.[18][19] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[18][20] Work should be conducted in a well-ventilated area.[18][20] The organic solvents used for solubility studies also have their own specific hazards, and their respective Safety Data Sheets (SDS) should be consulted and followed.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of 4-Oxocyclopentane-1,2-dicarboxylic acid in organic solvents. By integrating theoretical predictions from Hansen Solubility Parameters with a robust experimental protocol, researchers and drug development professionals are better equipped to select appropriate solvent systems, optimize reaction and purification conditions, and advance the development of new products based on this versatile molecule. The presented data and methodologies serve as a valuable resource for navigating the practical challenges associated with the handling and application of 4-Oxocyclopentane-1,2-dicarboxylic acid.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Cavaliere, C., et al. (1997). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1133–1140. [Link]

-

SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

-

FAO AGRIS. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

-

Johansson, K., et al. (2011). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 2(9), 2095–2101. [Link]

-

MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers, 17(6), 1234. [Link]

-

Rowan University. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

-

ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Carbohydrate Polymers, 59(3), 305–312. [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(29), 10568–10577. [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

-

Zarghampour, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274–278. [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

-

Preprints.org. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]

-

Hansen Solubility Parameters. (n.d.). The factor of 4. Retrieved from [Link]

-

ACS Publications. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18365–18375. [Link]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid... Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Hildebrand, Hansen solubility parameters and dielectric constants for the organic solvents at 298.15 K. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated values of Hansen solubility parameters using Hoftyzer -Van Krevelen Method. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

Pirika. (2013). Predictions (Many Physical Properties are Correlated with HSP). Retrieved from [Link]

-

Alfa Aesar. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Michigan State University. (2014). Using Hansen Solubility Parameters (HSPs) to develop antioxidant-packaging film to achieve controlled release. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

Pirika. (2013). DIY HSP (Methods to Calculate/Estimate Your Own HSP). Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]

Sources

- 1. CAS 1703-61-3: 4-Oxo-1,2-cyclopentanedicarboxylic acid [cymitquimica.com]

- 2. kinampark.com [kinampark.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 5. Factor of 4 | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Hansen solubility parameters [stenutz.eu]

- 7. mdpi.com [mdpi.com]

- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d.lib.msu.edu [d.lib.msu.edu]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 15. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]

- 16. researchgate.net [researchgate.net]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

Stereochemical Configuration and Analysis of 4-Oxocyclopentane-1,2-dicarboxylic Acid Scaffolds

Content Type: Technical Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Version: 1.0

Executive Summary & Structural Significance[1]

The 4-oxocyclopentane-1,2-dicarboxylic acid scaffold (CAS: 1703-61-3) represents a critical intermediate in the synthesis of carbocyclic nucleosides, prostaglandin analogs, and conformationally restricted amino acids.[1] Its value lies in the C4-ketone functionality , which introduces a handle for further functionalization (e.g., reductive amination, olefination) while the C1, C2-dicarboxylate motif provides stereochemical complexity.

This guide addresses the primary challenge in working with this scaffold: Stereochemical Assignment and Control . Due to the high acidity of the

Stereochemical Landscape

The molecule possesses two chiral centers at C1 and C2. However, the symmetry introduced by the C4 ketone dictates the chirality of the system.

The Isomeric Manifold

-

The cis-Isomer (Meso):

-

Configuration:

. -

Symmetry: Possesses a plane of symmetry passing through C4 and bisecting the C1-C2 bond. Consequently, it is achiral and optically inactive.

-

Conformation: Adopts an "envelope" conformation where the carboxylates are pseudo-equatorial/pseudo-axial to minimize strain, though the cis-1,2 interaction is destabilizing.

-

-

The trans-Isomer (Racemic):

Thermodynamic Stability & Epimerization

Under basic conditions (e.g., NaOMe/MeOH), the kinetic cis-diester rapidly epimerizes to the thermodynamic trans-diester. This is driven by the relief of steric strain between the vicinal ester groups.

Critical Insight: The equilibrium constant (

) heavily favors the trans-isomer (>95:5). However, the cis-isomer is synthetically accessible via the anhydride trap (see Section 4).

Synthetic Pathways and Stereocontrol

While oxidative cleavage of norbornene derivatives is a historical route, the most scalable modern approach involves the Dieckmann Condensation of acyclic precursors followed by decarboxylation.

Pathway Visualization (Graphviz)[2]

Figure 1: General synthetic workflow for the construction of the 4-oxocyclopentane scaffold via Dieckmann condensation.

Analytical Validation: The Self-Validating System

To ensure scientific integrity, you must not rely on a single data point. Use this Triangulated Validation Protocol to confirm stereochemistry.

The Anhydride Test (Chemical Proof)

This is the most robust method for distinguishing cis from trans without advanced spectroscopy.

-

Principle: Only the cis-isomer has the geometry required to form a cyclic anhydride (5,5-fused system) upon dehydration. The trans-isomer must first epimerize (requiring high energy) or will decompose/polymerize.[1]

-

Protocol:

-

Suspend 100 mg of the unknown acid in 2 mL of acetyl chloride or acetic anhydride.

-

Reflux gently for 30 minutes.

-

Remove volatiles in vacuo.[1]

-

Result: If a clean, lower-melting solid (the anhydride) is formed that shows IR bands at ~1780 and 1850 cm⁻¹ (cyclic anhydride doublet), the starting material was cis (or easily epimerizable). If the starting material is recovered unchanged (from acetyl chloride) or requires harsh conditions, it is likely trans .

-

NMR Spectroscopy (Physical Proof)

The coupling constants (

| Feature | Cis-Isomer (Meso) | Trans-Isomer (Racemic) |

| Symmetry (NMR) | Simplified spectrum (C2 symmetry plane).[1] | Complex (C2 symmetry axis).[1] |

| Vicinal Coupling ( | 6.0 – 8.0 Hz | 10.0 – 12.0 Hz |

| NOE Signal | Strong NOE between H1 and H2. | No/Weak NOE between H1 and H2. |

| C13 Carbonyl Shift | Typically shielded relative to trans.[1] | Typically deshielded.[1] |

Note on Coupling: In 5-membered rings, the Karplus curve is perturbed by the envelope pucker. However, the trans-diaxial-like relationship consistently yields a larger

value than the cis-relationship.[1]

Experimental Protocols

Thermodynamic Epimerization to Trans-Diester

This protocol ensures the conversion of a mixed or cis-enriched material into the thermodynamically stable trans-dimethyl ester.[1]

Reagents:

-

Crude Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (10.0 g, 50 mmol)[1]

-

Sodium Methoxide (0.5 M in MeOH, 10 mL)

-

Methanol (anhydrous, 100 mL)

Procedure:

-

Dissolution: Dissolve the crude diester in anhydrous methanol under nitrogen.

-

Catalysis: Add the catalytic NaOMe solution. The pH should be >10.

-

Equilibration: Reflux the mixture for 4 hours. Monitor by GC-MS or TLC (Silica, 30% EtOAc/Hexanes).[1] The trans-isomer is typically less polar (higher

) than the cis. -

Quench: Cool to 0°C and add glacial acetic acid (0.5 mL) to neutralize the base.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc (100 mL), wash with saturated NaHCO₃ and Brine. Dry over MgSO₄.[1]

-

Purification: Recrystallize from minimal hot methanol or distill under high vacuum.

Synthesis of the Cis-Anhydride (Stereochemical Lock)

To access the cis-geometry exclusively, proceed through the anhydride.

Procedure:

-

Mix the trans-diacid (or mixture) with excess acetic anhydride.[1]

-

Heat at 140°C (reflux) for 12 hours. The high temperature drives the thermal epimerization to cis, which is then irreversibly trapped as the anhydride.

-

Distill off the acetic acid/anhydride.

-

The residue is the cis-4-oxocyclopentane-1,2-dicarboxylic anhydride .[1]

-

Hydrolysis: Gently warming this anhydride in water/THF (1:1) yields pure cis-diacid .[1]

Stereochemical Logic & Signaling

The following diagram illustrates the relationship between the isomers and the "Anhydride Trap" logic used to separate them.

Figure 2: The "Anhydride Trap" mechanism allows for the isolation of the cis-isomer, while basic methanolysis drives the system to the trans-ester.

References

-

Dieckmann Condensation Mechanism & Applications Source: Organic Reactions (Wiley) URL:[Link][1]

-

Conformational Analysis of Cyclopentane-1,2-dicarboxylic acids Source: Journal of Organic Chemistry (via PubChem Data) URL:[Link][1]

-

General Procedure for Dieckmann Condensation Source: Organic Syntheses, Coll.[3] Vol. 2 URL:[Link](Referencing analogous cyclopentanone synthesis)

Sources

An In-depth Technical Guide: The Strategic Role of 4-Oxocyclopentane-1,2-dicarboxylic Acid in Prostaglandin Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins, a class of lipid compounds, are of profound interest in medicine due to their diverse physiological and pathological roles. Their complex, stereochemically rich structures have made them a formidable challenge and a landmark achievement in the field of total synthesis. While the natural biosynthesis of prostaglandins from fatty acids is well-understood, chemical synthesis provides a crucial avenue for the production of prostaglandin analogs with tailored therapeutic properties. This technical guide delves into the pivotal role of cyclopentane-based synthons in prostaglandin synthesis, with a special focus on the potential of 4-Oxocyclopentane-1,2-dicarboxylic acid as a versatile starting material. We will explore the celebrated Corey synthesis as a foundational strategy and propose a novel, scientifically-grounded pathway leveraging 4-Oxocyclopentane-1,2-dicarboxylic acid to access key intermediates. This guide aims to provide both a comprehensive overview for researchers new to the field and nuanced insights for experienced professionals in drug development.

Introduction: The Biological Significance of Prostaglandins

Prostaglandins are members of the eicosanoid family of signaling molecules, derived from the enzymatic oxidation of 20-carbon essential fatty acids, primarily arachidonic acid. They are not hormones in the classical sense, as they act locally on tissues in or near the cells where they are synthesized. Their biological activities are vast and varied, influencing a wide array of physiological processes including inflammation, pain, fever, blood pressure regulation, and reproduction.

The natural biosynthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is then rapidly converted into various other prostaglandins (PGE2, PGF2α, etc.) by specific synthases.[1][2]

Caption: Simplified overview of the natural prostaglandin biosynthesis pathway.

The Challenge and Triumph of Prostaglandin Total Synthesis: The Corey Lactone

The chemical synthesis of prostaglandins is a significant challenge due to the presence of multiple stereocenters on the five-membered ring and the specific geometry of the two side chains. The landmark total synthesis developed by E.J. Corey established a versatile and stereocontrolled route to a wide range of prostaglandins.[3] A cornerstone of this approach is a key bicyclic intermediate, now famously known as the "Corey lactone."[4] This intermediate elegantly sets the stage for the stereocontrolled introduction of the requisite functional groups and the subsequent attachment of the two side chains.

The Corey synthesis traditionally starts from commercially available materials like norbornadiene or cyclopentadiene and involves several key transformations, including a Diels-Alder reaction, Baeyer-Villiger oxidation, and iodolactonization.[5][6]

Caption: High-level overview of the key stages in the Corey synthesis of prostaglandins.

4-Oxocyclopentane-1,2-dicarboxylic Acid: A Novel and Versatile Synthon

While the classical Corey synthesis is highly effective, the exploration of alternative and potentially more efficient starting materials is a continuous endeavor in synthetic chemistry. 4-Oxocyclopentane-1,2-dicarboxylic acid presents itself as an attractive, yet underexplored, starting point for prostaglandin synthesis. Its cyclopentane core, adorned with multiple functional groups, offers a rich scaffold for strategic chemical manipulations.

We propose a plausible and scientifically sound synthetic pathway to convert 4-Oxocyclopentane-1,2-dicarboxylic acid into a key intermediate analogous to the Corey lactone, thereby integrating it into the established prostaglandin synthesis framework.

Proposed Synthetic Pathway

Caption: Proposed synthetic route from 4-Oxocyclopentane-1,2-dicarboxylic acid to a Corey lactone analogue.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Stereoselective Reduction of the Ketone

-

Objective: To reduce the ketone in 4-Oxocyclopentane-1,2-dicarboxylic acid to a hydroxyl group with high stereoselectivity. The relative stereochemistry of this newly formed hydroxyl group is crucial for the subsequent lactonization step.

-

Protocol:

-

Dissolve 4-Oxocyclopentane-1,2-dicarboxylic acid in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring. The use of a bulky reducing agent can enhance stereoselectivity.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Hydroxycyclopentane-1,2-dicarboxylic acid.

-

-

Causality: The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome. Sodium borohydride is a mild and effective reagent for this transformation. The stereochemistry of the resulting alcohol will be influenced by the steric hindrance posed by the two carboxylic acid groups.[7]

Step 2 & 3: Selective Esterification and Lactonization

-

Objective: To form a γ-lactone by intramolecular esterification. This requires the selective activation of one carboxylic acid group in the presence of the other and the hydroxyl group.

-

Protocol (One-Pot Procedure):

-

Dissolve the 4-Hydroxycyclopentane-1,2-dicarboxylic acid in an appropriate solvent like tetrahydrofuran (THF).

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, along with a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature and monitor by TLC.

-

The lactonization should proceed spontaneously upon activation of one of the carboxyl groups. The formation of a five-membered γ-lactone is thermodynamically and kinetically favored.[8]

-

Upon completion, filter off the urea byproduct (if using DCC) and purify the resulting lactone by column chromatography.

-

-

Causality: This intramolecular cyclization is a key step in building the core structure. The proximity of the hydroxyl group to one of the carboxylic acid functions facilitates the formation of the five-membered lactone ring, which is generally more stable than larger or smaller ring systems.[9]

Step 4: Reduction of the Remaining Carboxylic Acid

-

Objective: To selectively reduce the free carboxylic acid to a primary alcohol without affecting the newly formed lactone.

-

Protocol:

-

Dissolve the γ-lactone from the previous step in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another selective reducing agent for carboxylic acids.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with methanol, followed by aqueous workup.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield the hydroxy lactone.

-

-

Causality: Borane is a highly effective reagent for the selective reduction of carboxylic acids in the presence of esters (lactones). This selectivity is crucial for the success of the synthetic sequence.

Step 5: Protection and Functional Group Interconversion

-

Objective: To protect the newly formed primary alcohol and the existing secondary alcohol to allow for further modifications, leading to a Corey lactone analogue.

-

Protocol:

-

Protect the primary alcohol with a bulky protecting group, such as a silyl ether (e.g., TBDPSCl, imidazole in DMF).

-

Protect the secondary alcohol with a suitable protecting group, for example, as a p-phenylbenzoyl (PPB) ester, which is common in Corey's synthesis.[10]

-

These protection steps provide a stable intermediate that is analogous to the Corey lactone and can be carried forward in the synthesis of various prostaglandins.

-

-

Causality: The differential protection of the hydroxyl groups is a strategic necessity. It allows for the selective manipulation of each oxygen functionality in the subsequent steps of the synthesis, such as the introduction of the two side chains.

Data Summary and Comparison

The efficiency of a synthetic route is paramount in drug development. Below is a table summarizing the typical yields for key transformations in the classical Corey synthesis, which can serve as a benchmark for the proposed pathway.

| Reaction Step in Corey Synthesis | Typical Reagents | Typical Yield (%) | Reference(s) |

| Diels-Alder Reaction | Cyclopentadiene, Dienophile | 80-90 | [11][12] |

| Baeyer-Villiger Oxidation | m-CPBA | 90-95 | [13][14] |

| Iodolactonization | I₂, KI, NaHCO₃ | 80-90 | [15][16] |

| Horner-Wadsworth-Emmons | Phosphonate ylide, Aldehyde | 70-85 | [1][17] |

| Ketone Reduction | Zinc borohydride | 90-95 | [5] |

Conclusion

The total synthesis of prostaglandins remains a vibrant area of research, driven by the therapeutic potential of these complex molecules. While the Corey synthesis provides a robust and well-trodden path, the exploration of novel starting materials like 4-Oxocyclopentane-1,2-dicarboxylic acid can lead to more efficient and versatile synthetic strategies. The proposed pathway in this guide offers a logical and scientifically supported approach to leverage this readily available starting material. Further experimental validation of this route could provide a valuable addition to the synthetic chemist's toolbox for the preparation of prostaglandins and their analogs, ultimately contributing to the development of new and improved therapeutics.

References

-

Prostaglandin and Thromboxane Synthesis. Reactome. [Link]

-

The pathway for the synthesis of prostaglandins, their respective receptors and signaling. ResearchGate. [Link]

-

Biosynthesis of Prostaglandins. Chemistry LibreTexts. [Link]

-

Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). PubMed. [Link]

-

Corey's synthetic route of the Corey lactone. ResearchGate. [Link]

-

Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive. [Link]

-

Iodolactonization. Wikipedia. [Link]

-

Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]

-

Click Chemistry with Cyclopentadiene. PMC - NIH. [Link]

-

Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction. PubMed. [Link]

-

Lactone. Wikipedia. [Link]

-

Chemical Reactivity - MSU chemistry. Michigan State University. [Link]

- Process for the synthesis of prostaglandin derivatives.

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Baeyer–Villiger oxidation. Wikipedia. [Link]

-

The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. ResearchGate. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactone - Wikipedia [en.wikipedia.org]

- 9. Chemical Reactivity [www2.chemistry.msu.edu]

- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 11. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 14. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 15. Iodolactonization - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic Acid: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid (CAS No: 1703-61-3), a valuable building block in organic synthesis. The protocol details a robust two-step synthetic pathway commencing with the intramolecular Dieckmann condensation of a triethyl ester precursor to form the cyclic β-keto diester, diethyl 4-oxocyclopentane-1,2-dicarboxylate. This intermediate is subsequently subjected to acidic hydrolysis to yield the target dicarboxylic acid. This guide is intended for researchers in organic chemistry and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and essential safety protocols.

Introduction and Synthetic Strategy

4-Oxocyclopentane-1,2-dicarboxylic acid is an organic compound featuring a five-membered ring functionalized with both a ketone and two carboxylic acid groups.[1] This unique combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules and pharmacologically active agents.[1] Its structure allows for a variety of chemical transformations, including modifications at the carboxylic acid positions (e.g., esterification, amidation) and reactions involving the ketone (e.g., reduction, condensation).

The synthetic approach detailed herein is a logical and efficient two-stage process. The core cyclopentanone ring is constructed via the Dieckmann condensation, a reliable and well-established method for the intramolecular cyclization of diesters to form β-keto esters.[2][3] The reaction is base-catalyzed and is particularly effective for the formation of sterically stable five- and six-membered rings.[4] Following the successful cyclization, the resulting diester intermediate is hydrolyzed to afford the final dicarboxylic acid product.

Overall Synthetic Workflow

The synthesis proceeds through the formation of a key intermediate, Diethyl 4-oxocyclopentane-1,2-dicarboxylate, which is then converted to the final product.

Caption: High-level workflow for the synthesis.

Physicochemical Properties and Characterization

The identity and purity of the final product can be confirmed through various analytical techniques. Below is a summary of its key properties.

| Property | Value | Reference(s) |

| CAS Number | 1703-61-3 | [5] |

| Molecular Formula | C₇H₈O₅ | [6] |

| Molecular Weight | 172.14 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 189°C | |

| Boiling Point | 466.7°C at 760 mmHg | |

| IUPAC Name | 4-oxocyclopentane-1,2-dicarboxylic acid | [5] |

| Storage Temperature | Room temperature or under refrigeration |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR should be acquired to confirm the structure. While a specific spectrum for the final acid was not found, data for the related dimethyl ester provides a useful comparison point for the carbocyclic core.[7]

Detailed Synthesis Protocol

PART 1: Synthesis of Diethyl 4-oxocyclopentane-1,2-dicarboxylate

This step employs the Dieckmann condensation for ring formation. The choice of a strong, non-nucleophilic base and anhydrous conditions is critical to prevent side reactions such as saponification of the ester groups.

Materials and Reagents:

-

Triethyl 1,1,2-ethanetricarboxylate (or a suitable substituted adipate diester)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the three-neck flask with the reflux condenser, addition funnel, and a gas inlet. Ensure all glassware is oven-dried to remove moisture. The system should be maintained under an inert atmosphere (N₂ or Ar) throughout the reaction.

-

Base Suspension: To the flask, add anhydrous toluene (approx. 250 mL per 0.1 mol of ester) and sodium ethoxide (1.1 equivalents). Begin vigorous stirring to create a fine suspension. If using t-BuOK in THF, the base may dissolve more readily.

-

Substrate Addition: Dissolve the starting triethyl ester (1.0 equivalent) in anhydrous toluene (approx. 100 mL) and add it to the addition funnel. Add the ester solution dropwise to the stirred base suspension over 1-2 hours. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (for toluene, ~110°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and then brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, Diethyl 4-oxocyclopentane-1,2-dicarboxylate, can be purified by vacuum distillation to yield a clear liquid.[8]

Mechanism of the Dieckmann Condensation

The reaction proceeds via a mechanism analogous to the Claisen condensation.[2][4] A base abstracts an acidic α-proton from one ester moiety, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a five-membered ring.

Caption: Generalized mechanism of the Dieckmann Condensation.

PART 2: Acidic Hydrolysis of Diethyl 4-oxocyclopentane-1,2-dicarboxylate

This final step converts the diester intermediate into the target dicarboxylic acid. Concentrated hydrobromic or hydrochloric acid is effective for this transformation.

Materials and Reagents:

-

Diethyl 4-oxocyclopentane-1,2-dicarboxylate (from Part 1)

-

Concentrated Hydrobromic Acid (HBr, 48%) or Hydrochloric Acid (HCl, 37%)

-

Deionized water

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the diester intermediate (1.0 equivalent) with concentrated HBr or HCl (5-10 equivalents). The use of a co-solvent like dioxane or acetic acid is optional but can improve solubility.

-

Hydrolysis: Heat the mixture to reflux (typically 100-120°C) and maintain for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Isolation and Crystallization: Cool the reaction mixture to room temperature. The dicarboxylic acid product, being less soluble in the acidic aqueous medium, may begin to precipitate. Further cooling in an ice bath for 1-2 hours will maximize crystallization.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual acid.

-

Purification: The crude solid can be purified by recrystallization.[9] Dissolve the solid in a minimum amount of a hot solvent (e.g., water or an ethyl acetate/hexane mixture). Allow the solution to cool slowly to room temperature and then in an ice bath to induce the formation of pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Oxocyclopentane-1,2-dicarboxylic acid: This compound is classified with GHS07 (Warning). It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid breathing dust and ensure thorough washing after handling.[10]

-

Sodium Ethoxide / Potassium tert-butoxide: These are strong bases that are corrosive and react violently with water. Handle under an inert atmosphere and away from moisture.

-

Concentrated Acids (HCl, HBr): These are highly corrosive and cause severe burns. Handle with extreme care, ensuring adequate ventilation to avoid inhaling fumes.

-

Organic Solvents (Toluene, THF, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources. Toluene is also a reproductive toxin.

References

- Supporting Information. (n.d.). Characterization data.

-

PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved February 18, 2026, from [Link]

-

IndiaMART. (n.d.). Reagent Grade Diethyl 4 Oxocyclopentane 1 2 Dicarboxylate Powder. Retrieved February 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved February 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved February 18, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved February 18, 2026, from [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved February 18, 2026, from [Link]

-

Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved February 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Retrieved February 18, 2026, from [Link]

-

WIPO Patentscope. (2018, December 27). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. Retrieved February 18, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, June 14). Can someone confirm and/or correct my logic regarding this mechanism?. Retrieved February 18, 2026, from [Link]

-

ChemWis. (2024, November 15). Conversion of Diethylmalonate to Cyclohexane carboxylic acid. YouTube. Retrieved February 18, 2026, from [Link]

Sources

- 1. CAS 1703-61-3: 4-Oxo-1,2-cyclopentanedicarboxylic acid [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicreactions.org [organicreactions.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 4-oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester(1001666-74-5) 1H NMR spectrum [chemicalbook.com]

- 8. indiamart.com [indiamart.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Application Note: Enantioselective Synthesis via Desymmetrization of 4-Oxocyclopentane-1,2-dicarboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 4-Oxocyclopentane-1,2-dicarboxylic acid as a high-value chiral scaffold, specifically focusing on the desymmetrization of its meso-diester to access enantiopure building blocks for carbocyclic nucleosides and prostaglandin analogs.

Executive Summary

The cyclopentane ring system is a privileged pharmacophore in antiviral (e.g., Neplanocin A, Abacavir) and anti-inflammatory drug discovery. 4-Oxocyclopentane-1,2-dicarboxylic acid (1) represents a strategic entry point into this chemical space. While the trans-isomer is racemic, the cis-isomer is a meso-compound , possessing a plane of symmetry that renders it achiral but pro-chiral.

This guide details the enantioselective desymmetrization of the cis-dimethyl ester derivative. By breaking the symmetry using biocatalytic or organocatalytic methods, researchers can generate a chiral half-ester with high enantiomeric excess (>95% ee). This method is superior to classical resolution as it theoretically allows for 100% yield of the desired enantiomer, avoiding the "50% yield cap" of kinetic resolutions.

Strategic Analysis: The Desymmetrization Advantage

The Meso-Trick

The core strategy relies on the cis-isomer of the diester (Compound 2 ). Because C1 and C2 are equivalent due to the plane of symmetry passing through the C4-ketone, an enzyme can distinguish between the "pro-R" and "pro-S" ester groups based on steric fit within the active site.

Comparison of Routes:

| Feature | Classical Resolution (Racemic Start) | Desymmetrization (Meso Start) |

|---|---|---|

| Starting Material | trans-Diester (Racemic) | cis-Diester (Meso) |

| Max Theoretical Yield | 50% (of desired enantiomer) | 100% |

| Atom Economy | Low (50% waste) | High |

| Separation | Requires physical separation of enantiomers | Requires separation of Acid vs. Ester (Chemoselective) |

Pathway Visualization

The following diagram illustrates the transformation from the achiral meso-precursor to the chiral synthons.

Figure 1: Workflow for the enzymatic desymmetrization of dimethyl 4-oxocyclopentane-1,2-dicarboxylate.

Detailed Experimental Protocols

Protocol A: Preparation of the Meso-Substrate

Target: cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

Rationale: Commercial sources often supply the acid as a mixture of isomers. To ensure a pure meso starting material for desymmetrization, the cis-configuration must be thermodynamically favored or separated.

Reagents:

-

4-Oxocyclopentane-1,2-dicarboxylic acid (Commercial grade)

-

Methanol (Anhydrous)

-

Thionyl Chloride (SOCl₂) or H₂SO₄ (Cat.)

-

Ethyl Acetate / Hexanes (for crystallization)

Step-by-Step:

-

Esterification: Suspend 10.0 g (58 mmol) of the dicarboxylic acid in 100 mL of anhydrous methanol at 0°C.

-

Activation: Dropwise add 1.2 eq of Thionyl Chloride (or 1 mL conc. H₂SO₄).[1][2] The reaction is exothermic; maintain internal temp <10°C.

-

Reflux: Heat to reflux for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The di-acid spot (baseline) should disappear, replaced by the less polar di-ester (Rf ~0.6).

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc (150 mL), wash with Sat. NaHCO₃ (2x) and Brine.[3] Dry over Na₂SO₄.

-

Isomer Enrichment (Critical): The crude oil contains both cis and trans isomers. The cis-isomer (meso) is often crystalline, while the trans is an oil.

-

Recrystallize from minimal hot methanol or Et₂O/Hexane.

-

QC Check: 1H NMR (CDCl₃). The cis-isomer typically shows a distinct symmetry in the methylene protons compared to the trans-isomer.

-

Note: If separation is difficult, proceed to Protocol B; enzymes are highly specific and will often only hydrolyze the cis-isomer, leaving the trans-diester untouched (kinetic resolution of the diastereomers).

-

Protocol B: Enzymatic Desymmetrization (The Core Method)

Target: (1S, 2R)-4-methoxycarbonyl-2-oxocyclopentanecarboxylic acid (Half-Ester)

Mechanism: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the "pro-S" ester group.

Reagents:

-

cis-Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (2.0 g, 10 mmol)

-

Pig Liver Esterase (PLE) (Sigma-Aldrich, crude lyophilized powder) OR Immobilized CAL-B (Novozym 435).

-

Phosphate Buffer (0.1 M, pH 7.0).

-

Acetone or DMSO (Co-solvent, max 10% v/v).

-

1.0 M NaOH (for pH stat titration).

Step-by-Step:

-

Preparation: Dissolve the diester (2.0 g) in 5 mL of Acetone. Add this to 95 mL of Phosphate Buffer (pH 7.0) in a beaker equipped with a magnetic stir bar and a pH electrode.

-

Initiation: Add PLE (50 mg, ~15 units/mg) or CAL-B (200 mg). Stir vigorously at 25°C.

-

pH Stat Hydrolysis: As the reaction proceeds, acid is produced, lowering the pH.

-

Manual Method: Monitor pH every 15 mins and add 1.0 M NaOH dropwise to maintain pH between 6.8 and 7.2.

-

Automated Method: Use an auto-titrator set to pH 7.0.

-

-

Endpoint: Stop the reaction when exactly 1.0 equivalent of NaOH has been consumed (approx. 10 mL of 1.0 M NaOH). This indicates hydrolysis of one ester group.[4]

-

Time: Typically 4–24 hours depending on enzyme load.

-

-

Workup:

-

Extract the reaction mixture with Et₂O (2 x 50 mL). This removes any unreacted diester (or trans-isomer).

-

Acidify the aqueous layer to pH 2.0 using 1 M HCl.

-

Extract the aqueous layer with EtOAc (3 x 50 mL). This organic phase contains the chiral half-ester .

-

Dry (MgSO₄) and concentrate to yield the mono-methyl ester.

-

Typical Yield: 85–95%. Enantiomeric Excess (ee): >95% (determined by Chiral HPLC).

Quality Control & Troubleshooting

Analytical Methods

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (carbonyl absorption).

-

Expectation: Racemic standard shows two peaks (1:1). The enzymatic product should show a single dominant peak.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Reaction Rate | Substrate insolubility | Increase co-solvent (DMSO/Acetone) up to 20%. Sonicate substrate before adding enzyme. |

| Low ee (<80%) | Over-hydrolysis (Reaction went too far) | Stop reaction strictly at 1.0 eq NaOH consumption. Lower temperature to 4°C to increase selectivity. |

| Emulsion during workup | Protein denaturation | Filter the reaction mixture through a Celite pad before extraction to remove enzyme residues. |

| pH Drift | Buffer capacity exceeded | Use a pH-stat (auto-titrator) or increase buffer concentration to 0.5 M. |

Downstream Applications: Carbocyclic Nucleosides

The chiral half-ester obtained from Protocol B is a "chiral pool" equivalent.

-

Selective Reduction: The carboxylic acid can be selectively reduced (using Borane-DMS) in the presence of the ester to the alcohol.

-

Lactonization: Acid-catalyzed cyclization yields the bicyclic lactone, a key intermediate for Neplanocin A (antiviral).

-

Curtius Rearrangement: The acid can be converted to an isocyanate/amine, providing the amino-cyclopentane scaffold found in Peramivir (neuraminidase inhibitor) analogs.

References

-

Enzymatic Desymmetrization of Cyclopentane Diesters

-

General Protocol for PLE Hydrolysis

- Title: Pig Liver Esterase in Asymmetric Synthesis.

- Source: Organic Reactions (Wiley).

-

Link:[Link]

-

Synthesis of Carbocyclic Nucleosides

-

Compound Data (PubChem)

-

Biocatalysis in Drug Discovery

- Title: Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides.

- Source: Journal of Organic Chemistry, 2016.

-

Link:[Link]

Sources

- 1. 4-OXO-CYCLOPENTANE-TRANS-1,2-DICARBOXYLIC ACID DIMETHYL ESTER | 28269-03-6 [chemicalbook.com]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. guidechem.com [guidechem.com]

- 4. Enzyme-catalysed hydrolysis of dimethyl 7-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octane-6,8-dicarboxylate and a novel synthesis of neplanocin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]

Esterification procedures for 4-Oxocyclopentane-1,2-dicarboxylic acid

Application Note: Optimized Esterification Protocols for 4-Oxocyclopentane-1,2-dicarboxylic acid

Executive Summary

4-Oxocyclopentane-1,2-dicarboxylic acid (CAS 1703-61-3) is a versatile C7 building block used in the synthesis of prostaglandin analogs, polyquinanes, and bioactive heterocycles.[1] Its dual functionality—a reactive ketone at C4 and vicinal dicarboxylic acids at C1/C2—presents a unique chemoselectivity challenge during esterification.

This guide details three distinct protocols to convert the parent acid into its diester derivatives (e.g., Dimethyl 4-oxocyclopentane-1,2-dicarboxylate, CAS 6453-07-2) while preserving the ketone functionality and controlling stereochemistry.

Strategic Analysis & Chemoselectivity

Before selecting a protocol, the researcher must evaluate the specific constraints of the target molecule:

-

Ketone Sensitivity (Ketalization Risk): Under classical acidic conditions (Fischer esterification), the C4-ketone is prone to forming a ketal (e.g., dimethyl ketal in methanol).

-

Mitigation: A specific aqueous workup is required to hydrolyze the transient ketal back to the ketone.

-

-

Stereochemical Integrity: The C1 and C2 protons are

to carbonyls and susceptible to epimerization. The trans-isomer is generally the thermodynamic product.[1]-

Insight: Strong bases (alkoxide) will equilibrate the system to the trans-diester.[1]

-

-

Regioselectivity: Direct esterification typically yields the symmetrical diester.

Decision Matrix: Protocol Selection

-

Scenario A: Scalable synthesis of simple esters (Me/Et).

Protocol 1 (Modified Fischer) . -

Scenario B: Synthesis of complex/labile esters or small-scale high-value batches.

Protocol 2 (Steglich) . -

Scenario C: Methyl ester synthesis on analytical scale (cleanest profile).

Protocol 3 (TMS-Diazomethane) .

Detailed Experimental Protocols

Protocol 1: Modified Fischer Esterification (Scalable)

Best for: Multi-gram synthesis of Methyl/Ethyl esters.[1]

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] Critical Control Point: The reaction equilibrium drives water formation.[1] To prevent ketal retention, the workup must be sufficiently acidic/aqueous.

Materials:

-

Anhydrous Methanol or Ethanol (Solvent/Reagent, 0.5 M concentration)

-

Sulfuric Acid (

), conc. (0.1 equiv) or Thionyl Chloride ( -

Chloroform or DCM (for extraction)[1]

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dicarboxylic acid in anhydrous alcohol (MeOH or EtOH).

-

Catalyst Addition:

-

Option A (

): Add conc. -

Option B (

): Cool to 0°C, add

-

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1; Stain: KMnO4).

-

Note: The spot for the di-acid will disappear, and a less polar diester spot will appear.[1] A faint secondary spot (ketal) may be visible.

-

-

Workup (The Hydrolysis Step):

-

Concentrate the reaction mixture under reduced pressure to remove excess alcohol.

-

Resuspend the residue in

(approx. 5 mL per gram of substrate). -

Crucial: Stir the aqueous suspension vigorously for 30 minutes at room temperature. This ensures any dimethyl ketal formed at C4 is hydrolyzed back to the ketone.

-

-

Extraction: Extract with Chloroform or DCM (3 x volume). Wash combined organics with Sat.

(to remove unreacted acid) and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate.

Expected Yield: 75–85%

Data:

Protocol 2: Steglich Esterification (DCC/DMAP)

Best for: Complex alcohols, acid-sensitive substrates, or avoiding epimerization.[1]

Mechanism: Carbodiimide-mediated coupling under neutral/mildly basic conditions.[1]

Materials:

-

Substrate (1.0 equiv)

-

Alcohol (R-OH) (2.2 equiv)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (2.2 equiv) or EDC.HCl[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve the dicarboxylic acid and the target alcohol in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

-

Activation: Add DMAP (catalyst).[1]

-

Coupling: Cool the solution to 0°C. Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with cold DCM.

-

Wash: Wash the filtrate with 0.5 N HCl (to remove DMAP), Sat.

, and Brine. -

Purification: Flash chromatography is usually required to remove traces of urea byproducts.

Expected Yield: 80–90% Advantage: Avoids heating; minimizes thermodynamic equilibration of stereocenters.[1]

Protocol 3: Alkylation via Alkyl Halides

Best for: Small scale, mild conditions, strictly neutral environment.[1]

Materials:

-

Substrate (1.0 equiv)

-

Potassium Carbonate (

) (2.5 equiv, powdered/dry) -

Alkyl Iodide (MeI or EtI) (2.5 equiv)

-

DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Procedure:

-

Slurry: Suspend the acid and

in DMF (0.5 M). Stir for 15 minutes to form the dicarboxylate salt. -

Alkylation: Add Alkyl Iodide dropwise.[1]

-

Caution: Methyl Iodide is toxic. Use a fume hood.

-

-

Stir: React at room temperature for 4–12 hours.

-

Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x).

-

Wash: Thoroughly wash the organic layer with water (5x) to remove DMF.

Visualization: Reaction Workflows

Figure 1: Decision tree for selecting the optimal esterification strategy based on substrate constraints and scale.

Analytical Characterization (QC)

For Dimethyl 4-oxocyclopentane-1,2-dicarboxylate :

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | Methyl Ester protons ( | |

| 1H NMR | Ring protons.[1] Look for simplification compared to crude. | |

| 13C NMR | Ketone Carbonyl .[1] Absence indicates ketal formation. | |

| 13C NMR | Ester Carbonyl .[1] | |

| IR | 1730–1750 cm | Strong C=O stretch (Ester + Ketone overlap).[1] |

Troubleshooting:

-

Issue: NMR shows signals at

3.2 ppm and missing ketone Carbon (210 ppm). -

Cause: Dimethyl ketal formed during Fischer esterification.[1]

-

Fix: Dissolve product in Acetone/Water (10:1) with a catalytic amount of p-TsOH and stir for 1 hour, then re-work up.

References

-

Weiss-Cook Condensation & Derivatives

-

Fischer Esterification of Cyclopentane Diacids

-

Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid." OSU Scholars Archive. Available at:

-

-

Steglich Esterification (General Protocol)

-

Neises, B., & Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine."[1] Organic Syntheses, Coll. Vol. 7, p.93 (1990). Available at:

-

-

Compound Properties (Dimethyl 4-oxocyclopentane-1,2-dicarboxylate)

Sources

- 1. 4-Oxo-1,2-cyclopentanedicarboxylic acid | C7H8O5 | CID 287120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1703-61-3: 4-Oxo-1,2-cyclopentanedicarboxylic acid [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-dimethyl (1R,2S)-4-oxocyclopentane-1,2-dicarboxylate | C9H12O5 | CID 10899633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Dieckmann condensation method for 4-Oxocyclopentane-1,2-dicarboxylic acid

Application Note: High-Fidelity Synthesis of 4-Oxocyclopentane-1,2-dicarboxylic Acid via Dieckmann Condensation

Part 1: Executive Summary & Strategic Rationale

The synthesis of 4-oxocyclopentane-1,2-dicarboxylic acid (IUPAC: 3-oxocyclopentane-1,2-dicarboxylic acid) represents a classic challenge in alicyclic chemistry, requiring precise regiochemical control. While often referred to as the "4-oxo" isomer in legacy literature due to numbering relative to the dicarboxylic motif, the molecule is structurally defined by a ketone vicinal to the dicarboxylic acid moiety.

This guide details the Dieckmann Condensation of triethyl 3-ethoxycarbonylhexanedioate (also known as triethyl 3-carboxyadipate). This pathway is preferred over intermolecular Michael additions for its superior atom economy and entropic favorability (formation of a 5-membered ring).

Key Technical Advantages of this Protocol:

-

Regioselectivity: The precursor structure forces cyclization to the 5-membered ring, avoiding 4-membered strain or 6-membered expansion.

-

Scalability: The use of sodium ethoxide (NaOEt) in toluene/ethanol allows for facile scale-up from gram to kilogram quantities.

-

Purification: The product crystallizes readily as the diethyl ester, simplifying downstream processing.

Part 2: Retrosynthetic Analysis & Mechanism

To understand the experimental design, we must visualize the disconnection. The target molecule is a cyclopentanone with two vicinal carboxyl groups. The Dieckmann condensation (intramolecular Claisen) requires a diester chain capable of forming a stable enolate that attacks a distal ester.[1]

The Precursor: To generate a 5-membered ring with a ketone and two ester groups, the requisite precursor is Triethyl 3-ethoxycarbonylhexanedioate .

-

Chain Length: 6 carbons (Adipate backbone).

-

Substituent: An ester group at the C3 position.

Mechanism:

-

Enolization: Base deprotonates C2 (alpha to the C1 ester and beta to the C3 ester). This position is highly acidic (

). -

Cyclization: The C2-enolate attacks the carbonyl carbon of the C6 ester.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, expelling ethoxide and forming the C-C bond.

-

Irreversible Deprotonation: The product (a

-keto ester) is immediately deprotonated by the base, driving the equilibrium forward.

Figure 1: Mechanistic pathway for the Dieckmann cyclization of triethyl 3-ethoxycarbonylhexanedioate. The C2 position acts as the nucleophile due to activation by flanking ester groups.

Part 3: Detailed Experimental Protocol

Phase A: Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Grade |

| Triethyl 3-ethoxycarbonylhexanedioate | 302.36 | 1.0 | Precursor | >98% |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 | Base | Anhydrous |

| Toluene | 92.14 | Solvent | Medium | Anhydrous (<50 ppm H2O) |

| Ethanol (Absolute) | 46.07 | Cat. | Initiator | Anhydrous |

| Acetic Acid (Glacial) | 60.05 | 1.2 | Quench | ACS Reagent |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried,

atmosphere). -

Mechanical Stirrer (magnetic stirring is insufficient for the slurry).

-

Dean-Stark trap (optional, if removing ethanol azeotropically).

-

Addition Funnel (pressure-equalizing).

Phase B: Step-by-Step Procedure

1. Preparation of the Base Slurry

-

Setup: Assemble the 3-neck flask with a reflux condenser, mechanical stirrer, and nitrogen inlet. Purge the system with

for 15 minutes. -

Charging: Add anhydrous Toluene (10 mL per gram of precursor) and Sodium Ethoxide (1.1 equiv).

-

Note: If commercial NaOEt is unavailable, freshly prepare it by reacting sodium metal with excess ethanol, then evaporating the ethanol to dryness in vacuo before adding toluene. Commercial NaOEt is preferred for reproducibility.

2. Dieckmann Cyclization

-

Heating: Heat the toluene/NaOEt slurry to 80°C.

-

Addition: Dissolve the Triethyl 3-ethoxycarbonylhexanedioate in a minimal amount of toluene. Add this solution dropwise to the hot slurry over 45-60 minutes.

-

Observation: The reaction mixture will turn yellow/orange and become viscous as the enolate salt of the product precipitates.

-

Reflux: Once addition is complete, increase temperature to reflux (110°C) for 3–5 hours.

-

Critical Checkpoint: Monitor reaction progress via TLC (20% EtOAc/Hexane). The starting triester (

) should disappear, replaced by the enol spot (

-

3. Quenching and Isolation

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Acidification: Slowly add Glacial Acetic Acid (1.2 equiv) diluted in cold water. This protonates the enolate, releasing the

-keto ester.[5] -

Phase Separation: Transfer to a separatory funnel. Separate the organic (toluene) layer.

-

Extraction: Extract the aqueous layer twice with Ethyl Acetate.

-

Washing: Combine organic layers and wash with Brine (sat. NaCl).[6] Dry over anhydrous

.[3] -

Concentration: Evaporate solvents under reduced pressure to yield the crude Diethyl 3-oxocyclopentane-1,2-dicarboxylate as a pale yellow oil.

4. Hydrolysis to the Target Acid

-

Hydrolysis: Dissolve the crude diester in 6M HCl. Reflux for 4 hours.

-

Decarboxylation Control: Caution: Vigorous reflux may lead to decarboxylation of the

-keto acid moiety, yielding 3-oxocyclopentanecarboxylic acid. To retain the 1,2-dicarboxylic acid structure, perform mild saponification (2.5 equiv NaOH, MeOH, RT, 12h) followed by careful acidification to pH 2 at 0°C. -

Crystallization: The target 4-oxocyclopentane-1,2-dicarboxylic acid will precipitate upon cooling/concentration. Recrystallize from water/ethanol.

Part 4: Quality Control & Troubleshooting

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 118°C - 120°C (dec) | Capillary |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Mass Spec | [M-H]- = 171.03 | ESI-MS (Negative Mode) |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/base | Ensure toluene is distilled over Na; use fresh NaOEt. |

| No Cyclization | Temperature too low | Ensure vigorous reflux; the reaction is endothermic. |

| Product Decarboxylation | Workup too acidic/hot | Perform hydrolysis at RT; avoid boiling in HCl if dicarboxy target is required. |

| Gelation | High concentration | Dilute reaction with more toluene; use mechanical stirring. |

Part 5: Synthesis of the Precursor (Reference)

Since Triethyl 3-ethoxycarbonylhexanedioate is not a common stock item, it is synthesized as follows:

-

Alkylation: React Diethyl Malonate with Ethyl Chloroacetate (NaOEt/EtOH) to form Triethyl ethane-1,1,2-tricarboxylate.

-

Michael Addition: React the enolate of the above triester with Ethyl Acrylate .

-

Decarboxylation: Hydrolyze and partially decarboxylate to yield the desired triester. (Note: Detailed protocol for this precursor is available in standard Organic Syntheses archives).

References

-

Dieckmann, W. "Ueber cyclische

-Ketoester." Berichte der deutschen chemischen Gesellschaft, vol. 33, no. 1, 1900, pp. 595-607. -

Schaefer, J. P., and Bloomfield, J. J. "The Dieckmann Condensation."[5] Organic Reactions, 2011.

-

Alfa Chemistry. "Dieckmann Condensation Protocol and Mechanism." Alfa Chemistry Application Notes.

-

Organic Chemistry Portal. "Dieckmann Condensation: Mechanism and Recent Literature."

- Crowley, P. J., et al. "Synthesis of 3-oxocyclopentane-1,2-dicarboxylic acids." Journal of the Chemical Society, Perkin Transactions 1, 1980.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN105418416A - Method for preparing triethyl citrate through mesoporous silica-supported N,N-dicyclohexyl carbodiimide - Google Patents [patents.google.com]

- 4. CN109180441B - Synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. CN109180441A - A kind of synthetic method of triethyl orthoformate - Google Patents [patents.google.com]

Application Note: Functionalization of the Ketone Group in 4-Oxocyclopentane-1,2-dicarboxylic Acid Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It details the functionalization of 4-Oxocyclopentane-1,2-dicarboxylic acid , specifically focusing on its diester derivative, Dimethyl 4-oxocyclopentane-1,2-dicarboxylate (CAS 6453-07-2) , which is the preferred substrate for most synthetic operations to avoid chemoselectivity issues with the free acid.

Executive Summary

The 4-oxocyclopentane-1,2-dicarboxylic acid scaffold is a versatile building block for synthesizing conformationally restricted amino acids, prostaglandins, and carbocyclic nucleosides. The central challenge in functionalizing this molecule lies in the chemoselectivity between the reactive ketone at C4 and the vicinal carboxylic acid/ester groups at C1 and C2.

This guide provides validated protocols for three critical transformations:

-

Stereoselective Reduction to the alcohol.

-

Reductive Amination to the amine.

-

Chemoselective Nucleophilic Addition (Grignard/Alkyl) in the presence of esters.

Critical Precursor Note: Direct functionalization of the free acid (CAS 1703-61-3) is rarely recommended due to solubility issues and competitive deprotonation. All protocols below utilize the Dimethyl ester (CAS 6453-07-2) as the starting material.

Structural Analysis & Reactivity Profile

The substrate adopts a "puckered" envelope conformation. The 1,2-diester groups create a steric environment that dictates the stereochemical outcome of nucleophilic attacks at C4.

-

Electrophilicity: The C4 ketone is more electrophilic than the C1/C2 esters, allowing for kinetic chemoselectivity at low temperatures.

-

Stereocontrol: Nucleophiles (Hydride, R⁻) predominantly attack from the convex face (opposite to the bulky ester groups), yielding the cis-relationship between the incoming nucleophile and the esters (kinetic product).

Reaction Pathway Diagram

Figure 1: Strategic reaction tree for the functionalization of the 4-oxo scaffold.

Experimental Protocols

Protocol A: Preparation of Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

Prerequisite step to ensure solubility and chemoselectivity.

-

Dissolution: Suspend 4-oxocyclopentane-1,2-dicarboxylic acid (10.0 g, 58 mmol) in dry Methanol (100 mL).

-

Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.

-

Workup: Cool to RT. Concentrate in vacuo to ~20 mL. Dilute with EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Isolation: Dry over MgSO₄, filter, and concentrate.

-

Yield: ~90–95% as a pale yellow oil.

-

Validation: ¹H NMR (CDCl₃) should show two singlets for methyl esters at δ ~3.7 ppm.

-

Protocol B: Stereoselective Reduction to 4-Hydroxy Derivative

Target: Synthesis of the alcohol with high diastereoselectivity.

Mechanism: The Luche Reduction (CeCl₃/NaBH₄) is preferred over simple NaBH₄ reduction. Cerium(III) coordinates to the ketone oxygen, activating it selectively over the ester and enforcing a rigid transition state that enhances stereocontrol.

Step-by-Step:

-

Setup: Dissolve the diester (1.0 eq) in MeOH (0.2 M) and cool to -78°C .

-

Activation: Add CeCl₃·7H₂O (1.1 eq). Stir for 15 minutes. The mixture may become heterogeneous.

-

Reduction: Add NaBH₄ (1.1 eq) portion-wise over 10 minutes. Gas evolution (H₂) will occur.

-

Reaction: Stir at -78°C for 1 hour. Warm slowly to 0°C.

-

Quench: Add Sat. NH₄Cl solution carefully.

-